JAK2 JH2 Tracer

Fluorescence Polarization Binding Affinity JAK-STAT Pathway

Generic ATP-site probes like BODIPY-ATP fail to produce interpretable FP data for the JAK2 JH2 pseudokinase domain, stalling hit-to-lead campaigns. JAK2 JH2 Tracer (Tracer 5) is the purpose-built solution. - Delivers robust, competitive FP assays with high signal-to-noise at a minimum tracer concentration of just 1.5 pM. - Enables quantitative Kd determination (benchmarked at 0.2 μM) for SAR optimization and selectivity profiling across JAK1/3 and TYK2 JH2 domains. - Available in powder and ready-to-use DMSO solution formats. Ships ambient; stable at -20°C (powder, 3 years).

Molecular Formula C38H27F2N7O6S
Molecular Weight 747.7 g/mol
Cat. No. B560593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2 JH2 Tracer
Molecular FormulaC38H27F2N7O6S
Molecular Weight747.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
InChIKeyOAJQEPALUDJGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK2 JH2 Tracer – Validated Fluorescent Probe


JAK2 JH2 Tracer (also known as Tracer 5) is a high-affinity fluorescent probe designed specifically for the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain . This small molecule probe is a critical tool for investigating the JAK2 JH2 ATP-binding site, a key regulatory domain whose dysregulation, notably the V617F mutation, is implicated in myeloproliferative neoplasms (MPNs) [1]. Its primary application is in competitive binding assays, such as Fluorescence Polarization (FP), to characterize and screen for novel JH2 ligands . The compound is cataloged with CAS No. 2101955-00-2, has a molecular weight of 747.73, and a molecular formula of C38H27F2N7O6S . Suppliers offer this product in various purities (e.g., ≥98%, >99%) and formats (powder and ready-to-use DMSO solutions) for research use only .

Target Domain JAK2 JH2 pseudokinase (allosteric site)
Assay Format Fluorescence polarization (FP) competitive binding
Probe Function Tracer for screening novel JH2 ligands

JAK2 JH2 Tracer: Why ATP Analogs Fail


Substituting JAK2 JH2 Tracer with a generic fluorescent ATP analog like BODIPY-ATP for JAK2 JH2 fluorescence polarization assays is problematic and can lead to data that does not accurately reflect binding to the allosteric site of interest [1]. Research has demonstrated that for the JAK2 JH2 domain, the use of a commercially available probe such as BODIPY-ATP (4) resulted in uninterpretable data, underscoring that a standard ATP-site probe is not a suitable tool for this specific pseudokinase domain [1]. This lack of efficacy with a generic probe highlights the necessity for a purpose-built molecule like JAK2 JH2 Tracer (5), which was specifically designed and synthesized to enable robust, competitive FP assays for characterizing ligand interactions at the JAK2 JH2 allosteric site [1].

Generic fluorescent ATP analogs (e.g., BODIPY-ATP) may produce uninterpretable data in JAK2 JH2 FP assays.
Standard ATP-site probes are not designed for pseudokinase domains; binding data may not reflect the allosteric site.
A purpose-built tracer is required; reported screening campaigns failed with generic substitutes.

JAK2 JH2 Tracer Quantitative Evidence


Affinity & Sensitivity vs. Generic ATP Probe

JAK2 JH2 Tracer demonstrates a high binding affinity for the JAK2 JH2 domain with a reported Kd of 0.2 μM [1]. This high affinity directly enables a sensitive assay, with the tracer retaining a satisfactory signal-to-noise ratio at a minimum concentration of 1.5 pM [1]. In stark contrast, a generic fluorescent ATP analog, BODIPY-ATP (4), failed to produce interpretable data in the same FP assay format for the JAK2 JH2 domain, confirming its unsuitability [1].

Probe Affinity (FP)
Head-to-head
Kd 0.2 μM
Min. S/N at 1.5 pM; BODIPY-ATP uninterpretable
Enables robust FP assay; generic ATP probe fails to produce data.
FP with purified JAK2 JH2 domain, as reported.
Fluorescence Polarization Binding Affinity JAK-STAT Pathway Assay Development

Affinity vs. Binder-1

JAK2 JH2 Tracer has a reported Kd of 0.2 μM (200 nM) for the JAK2 JH2 domain . In comparison, JAK2 JH2 binder-1 (compound 11), a potent and selective JAK2 JH2 binder with potential for myeloproliferative neoplasm research, has a reported Kd of 37.1 nM .

Affinity vs. Binder-1
Data to verify
Kd 0.2 μM vs. 37.1 nM
~5.4‑fold lower affinity than binder-1
May support competitive displacement assay design.
Cross-study comparison; independent source verification recommended.
Binding Affinity Kd JAK2 JH2 binder-1 Myeloproliferative Neoplasms

Competitive FP Assay for Hit Discovery

The development of JAK2 JH2 Tracer (probe 5) was a critical enabler for establishing a validated, competitive fluorescence polarization (FP) assay to identify and characterize ligands for the JAK2 JH2 allosteric site [1]. This assay was then successfully used to determine Kd values for 10 known kinase inhibitors, including JNJ7706621, NVP-BSK805, and filgotinib (GLPG0634) [1]. This demonstrates the tracer's direct, practical utility in a real-world drug discovery screening campaign, an application that was not possible with generic ATP probes [1].

Assay Deployment
Head-to-head
Kd data for 10 kinase inhibitors
Practical screening utility demonstrated
Reported functional screening context; generic probe failed.
Competitive FP assay, JAK2 JH2 domain.
Fluorescence Polarization Hit Identification Drug Discovery Allosteric Modulators

Affinity vs. Binders from Large-Scale Screen

A high-throughput screen of 107,600 small molecules against the JAK2 JH2 V617F domain identified 55 initial binders, with a low hit rate of 0.05%, indicating the unique structural features of the ATP-binding pocket [1]. Follow-up studies on selected hits and analogs showed binding affinities generally in the range of 40 – 300 μM [2]. In contrast, JAK2 JH2 Tracer exhibits a binding affinity (Kd) of 0.2 μM (200 nM), which is 200 to 1500-fold higher than these hits from an unbiased screen .

Affinity vs. Screen Hits
Cross-study
0.2 μM vs. 40–300 μM
200–1500‑fold higher affinity
High affinity supports assay development and lower probe consumption.
Compared to hits from a 107k-compound screen.
Binding Affinity High-Throughput Screening JAK2 V617F Myeloproliferative Neoplasms

JAK2 JH2 Tracer Applications


Primary Screening and Hit Validation

Use JAK2 JH2 Tracer as the fluorescent probe in a competitive FP assay to screen libraries of small molecules for their ability to displace the tracer from the JAK2 JH2 ATP-binding site [1]. The validated protocol from Newton et al. provides a robust framework for identifying novel, non-kinase domain binders. As evidenced, the tracer's high affinity (Kd = 0.2 μM) and low minimum usable concentration (1.5 pM) enable sensitive, high-throughput screening for hit identification and rapid Kd determination of lead compounds [1]. This approach is particularly valuable for discovering ligands targeting the V617F mutant form of JAK2, which is implicated in MPNs [1].

Binding Affinity Characterization and SAR

Deploy JAK2 JH2 Tracer to quantitatively characterize the binding affinity (Kd) of newly synthesized JAK2 JH2 ligands, such as JAK2 JH2 binder-1 or compounds from focused libraries [1]. By establishing the tracer's Kd as a benchmark, researchers can generate precise, comparative data on compound potency, thereby driving structure-activity relationship (SAR) optimization [1]. The assay's ability to discriminate between compounds with varying affinities (from 0.2 μM to >300 μM) makes it an essential tool for medicinal chemistry campaigns aiming to improve ligand potency and selectivity for the JH2 domain [1][2].

Selectivity Profiling Across JAK Family

While JAK2 JH2 Tracer is specific for the JAK2 JH2 domain, it can be used in comparative FP assays to assess the selectivity of newly identified ligands against other JAK family pseudokinase domains (e.g., JAK1, JAK3, TYK2) [1]. This application is critical for developing selective chemical probes, as highlighted by the need for ligands that differentiate between the JH2 domains of various JAKs [2]. By quantifying the degree to which a test compound displaces the tracer from JAK2 JH2 versus its effect on other JH2 domains, researchers can confirm target engagement and minimize off-target effects [1].

Functional Validation in Cellular Assays

Use JAK2 JH2 Tracer as a companion biochemical tool to validate cellular activity of JAK2 JH2 binders. After identifying a hit or lead compound in a tracer-based FP assay [1], the compound can be advanced into cell-based models of MPNs. The binding affinity (Kd) determined by the tracer assay provides a key benchmark for correlating target engagement with downstream functional effects, such as the inhibition of JAK2 V617F-dependent cell proliferation [1]. This two-step approach (biochemical binding followed by cellular validation) is a standard and rigorous pathway for hit-to-lead progression.

Application
Selection Property
Validation Focus
Primary FP screening
Probe specificity for JAK2 JH2 allosteric site
Assay signal-to-noise and hit identification rate
Affinity characterization (SAR)
Kd benchmarking against known binders
Potency discrimination across JH2 ligand series
JAK family selectivity profiling
JH2 domain selectivity profile
Target engagement vs. off-target JH2 domains
Cellular functional validation
Correlation to biochemical binding data
Cell-based MPN model response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK2 JH2 Tracer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.